Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate (CAS 898758-38-8) features a 2,5-dimethoxy substitution delivering a predicted LogP of 4.18—ideal for CNS-targeted library synthesis. Three orthogonal reactive sites (ester, ketone, aryl methoxy) enable parallel derivatization into amides, alcohols, and phenols. Unlike simpler analogs, this scaffold supports SAR studies comparing 2,5- vs 2,3-dimethoxy positional effects. Also suited for lipophilic prodrug and fluorescent probe development. Ensure your synthetic route leverages the precise electronic and steric properties only this substitution pattern provides.

Molecular Formula C18H26O5
Molecular Weight 322.4 g/mol
CAS No. 898758-38-8
Cat. No. B1325992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate
CAS898758-38-8
Molecular FormulaC18H26O5
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)OC)OC
InChIInChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-16(19)15-13-14(21-2)11-12-17(15)22-3/h11-13H,4-10H2,1-3H3
InChIKeyXRNXATVMOSETEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate (CAS 898758-38-8): A Specialized Aryl Ketone Building Block for Advanced Organic Synthesis


Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate (CAS 898758-38-8) is a synthetic organic compound belonging to the class of ω-oxooctanoate esters [1]. It features an eight-carbon linear chain terminating in an ethyl ester at one end and a ketone linked to a 2,5-dimethoxyphenyl ring at the other [1]. This specific substitution pattern—two methoxy groups at the ortho and meta positions relative to the ketone—distinguishes it from simpler aryl ketone analogs and influences its chemical reactivity, physicochemical properties, and potential as a scaffold in medicinal chemistry . The compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, offering multiple functional handles (ester, ketone, aryl methoxy groups) for further derivatization [1].

Procurement Alert for Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate: Why Unsubstituted or Mono-Methoxy Analogs Cannot Be Assumed Equivalent


The presence of the 2,5-dimethoxy substitution on the phenyl ring of Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate confers distinct physicochemical and electronic properties that are not shared by its unsubstituted (phenyl) or mono-methoxy analogs . This specific substitution pattern directly impacts key parameters such as lipophilicity (LogP), polar surface area (PSA), and electronic distribution, which are critical for compound solubility, membrane permeability, and target binding interactions . Consequently, substituting this compound with a simpler analog like ethyl 8-oxo-8-phenyloctanoate or ethyl 8-(4-methoxyphenyl)-8-oxooctanoate in a synthetic sequence or biological assay without re-optimization can lead to significantly altered reaction outcomes, unexpected pharmacokinetic profiles, or a complete loss of biological activity. The quantitative differences detailed below underscore why this specific derivative must be considered a unique chemical entity for scientific selection.

Quantitative Differentiation of Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate: Head-to-Head Physicochemical and Structural Comparisons Against Closest Analogs


Enhanced Lipophilicity of the 2,5-Dimethoxy Scaffold Versus Unsubstituted and Mono-Methoxy Analogs

The 2,5-dimethoxyphenyl substitution pattern on Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate results in a significantly higher predicted LogP (4.18) compared to its unsubstituted phenyl analog (3.5) and its 4-methoxyphenyl analog (3.82), indicating substantially increased lipophilicity [1]. This difference is critical for applications where membrane permeability or partitioning into hydrophobic environments is a key design parameter.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Comparative Physicochemical Profile: Higher Boiling Point and Vaporization Enthalpy Distinguish the 2,5-Dimethoxy Derivative

The 2,5-dimethoxyphenyl substitution increases molecular weight and intermolecular interactions, leading to a higher predicted boiling point (435.8±35.0 °C) and enthalpy of vaporization (69.2±3.0 kJ/mol) compared to the 2,3-dimethoxy regioisomer and mono-methoxy analogs . These differences are relevant for purification strategy design and understanding compound volatility.

Process Chemistry Physical Property Analysis Synthetic Planning

Functional Group Versatility: The 2,5-Dimethoxyphenyl Moiety Provides a Unique Synthetic Handle

Unlike the unsubstituted phenyl analog, the 2,5-dimethoxyphenyl group in Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate offers two methoxy substituents that serve as sites for further chemical modification (e.g., demethylation to phenols, nucleophilic substitution) or as pharmacophoric elements for target engagement [1]. This structural feature is absent in the unsubstituted ethyl 8-oxo-8-phenyloctanoate, limiting the latter's utility as a scaffold for generating diverse compound libraries.

Organic Synthesis Medicinal Chemistry Chemical Biology

Enhanced Hydrogen Bond Acceptor Count May Influence Biological Target Engagement Profiles

The target compound possesses five hydrogen bond acceptors (HBA) , compared to only three for the unsubstituted ethyl 8-oxo-8-phenyloctanoate [1]. This quantitative difference in HBA capacity can significantly alter a molecule's interaction with biological targets, potentially enabling binding modes not accessible to simpler analogs. This is a critical consideration in structure-activity relationship (SAR) studies.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Regioisomeric Differentiation: 2,5-Dimethoxy vs. 2,3-Dimethoxy Substitution Results in Distinct Lipophilicity and Thermal Properties

Direct comparison with its regioisomer, Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate, reveals that the 2,5-substitution pattern yields a higher predicted LogP (4.18 vs. 4.04) and a higher boiling point (435.8 vs. 421.2 °C) . These subtle but measurable differences demonstrate that the specific arrangement of methoxy groups on the aryl ring is not interchangeable and can influence compound behavior in both synthetic and biological contexts.

Medicinal Chemistry Physicochemical Property Prediction Isomer Comparison

Recommended Research Applications for Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate Based on Differentiated Physicochemical Evidence


Scaffold for Lead Optimization in CNS Drug Discovery

The compound's high predicted LogP of 4.18 makes it a suitable starting point for designing molecules intended to cross the blood-brain barrier. Medicinal chemists can leverage this high lipophilicity to explore CNS targets, using the ester and methoxy groups as handles for further derivatization to modulate potency, selectivity, and metabolic stability. The 2,5-dimethoxy substitution pattern distinguishes it from less lipophilic analogs like the 4-methoxy derivative (LogP 3.82), which may be less favorable for CNS penetration.

Building Block for Diverse Compound Library Synthesis

The presence of the ethyl ester and the 2,5-dimethoxyphenyl ketone provides three distinct reactive sites (ester, ketone, methoxy groups) for parallel synthesis [1]. Researchers can generate a library of amides (via ester aminolysis), alcohols (via ketone reduction), or phenol derivatives (via demethylation). This functional group diversity is a key differentiator from simpler analogs like ethyl 8-oxo-8-phenyloctanoate, which lacks the methoxy handles for further diversification.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

The quantified differences in LogP (+0.14) and boiling point (+14.6 °C) compared to the 2,3-dimethoxy regioisomer allow researchers to conduct precise SAR studies. By procuring both the 2,5- and 2,3-dimethoxy isomers, scientists can directly assess how the position of methoxy groups on the aryl ring affects biological activity, target binding, and physicochemical properties, leading to more informed molecular design.

Synthesis of Lipophilic Prodrugs or Molecular Probes

The high lipophilicity (LogP 4.18) and moderate molecular weight (322.4 Da) of Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate [2] position it as a candidate for constructing lipophilic prodrugs or fluorescent probes. The ester group can be hydrolyzed in vivo to release an active carboxylic acid, while the dimethoxyphenyl ketone could serve as a chromophore or a site for further functionalization with imaging tags. This application is less feasible with more polar or lower molecular weight analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.